![molecular formula C23H24N2O3 B2926469 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide CAS No. 898458-61-2](/img/structure/B2926469.png)

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

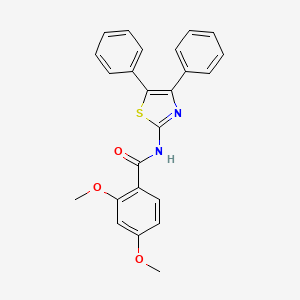

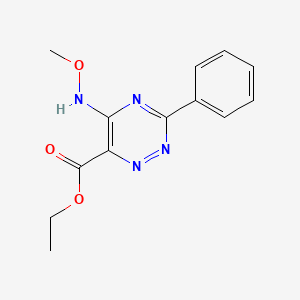

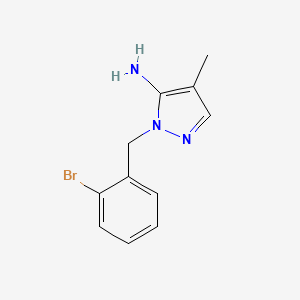

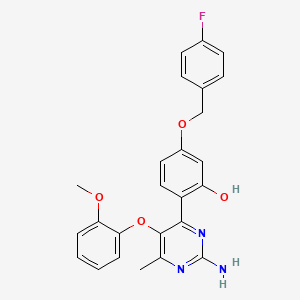

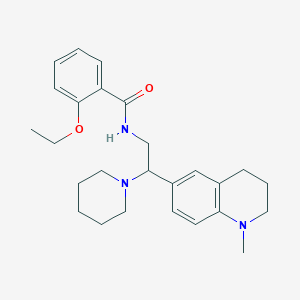

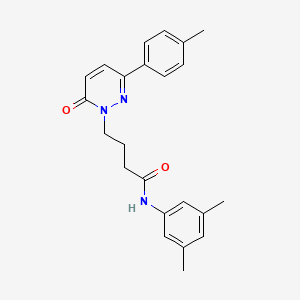

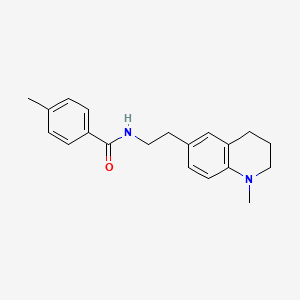

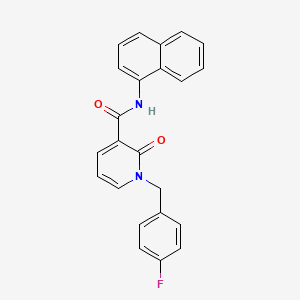

The compound “N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also contains a furyl group (a furan ring), and a methoxy-benzamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through N-alkylation of dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline, furyl, and methoxy-benzamide groups. The isoquinoline group is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The furyl group is a five-membered ring containing an oxygen atom, and the methoxy-benzamide group consists of a methoxy group (-OCH3) attached to a benzamide group .Scientific Research Applications

Receptor Binding Studies

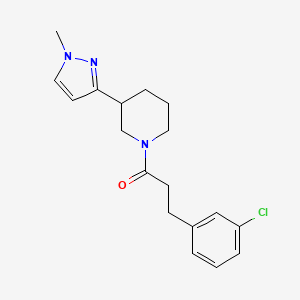

The study of receptor binding characteristics of benzamide analogs, including compounds similar to N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide, has been instrumental in identifying high-affinity ligands for sigma-2 receptors. Such compounds are significant for understanding receptor interactions and developing diagnostic tools or therapeutic agents targeting specific receptor subtypes (Xu et al., 2005).

Synthesis and Characterization

Research on the synthesis of isoquinoline derivatives, including methods like the Bischler–Napieralski isoquinoline synthesis, provides insights into creating diverse chemical entities for further pharmacological evaluation. Such synthetic methodologies enable the exploration of novel compounds with potential biological activities (Doi et al., 1997).

Anticancer Activity

Compounds with the tetrahydroisoquinoline moiety have been investigated for their potential as anticancer agents. The synthesis and evaluation of these compounds, including their derivatives, underscore the ongoing search for new therapeutic molecules against various cancer types. This research area highlights the importance of novel synthetic compounds in discovering potential treatments for cancer (Redda et al., 2010).

Antimicrobial and Anti-inflammatory Activities

The exploration of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides for antimicrobial, anti-inflammatory, and psychotropic activities illustrates the potential of isoquinoline derivatives in treating various conditions. Such studies are crucial for identifying compounds with multiple therapeutic effects, offering a broad spectrum of applications in medicinal chemistry (Zablotskaya et al., 2013).

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-27-20-9-4-8-18(14-20)23(26)24-15-21(22-10-5-13-28-22)25-12-11-17-6-2-3-7-19(17)16-25/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTLIFXSVRMARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)

![N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2926407.png)